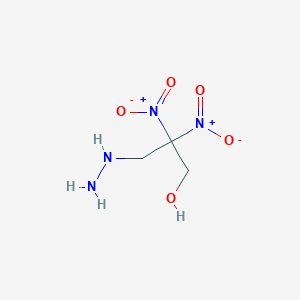

3-Hydrazinyl-2,2-dinitropropan-1-ol

Description

3-Hydrazinyl-2,2-dinitropropan-1-ol is a nitro-functionalized propanol derivative characterized by a hydrazinyl (-NH-NH₂) group at the third carbon and two nitro (-NO₂) groups at the second carbon. Its molecular formula is C₃H₇N₄O₅, with a molecular weight of 191.11 g/mol. However, its instability due to nitro group decomposition pathways (e.g., retro-Henry reactions) limits its practical use without stabilization .

Properties

CAS No. |

138555-22-3 |

|---|---|

Molecular Formula |

C3H8N4O5 |

Molecular Weight |

180.12 g/mol |

IUPAC Name |

3-hydrazinyl-2,2-dinitropropan-1-ol |

InChI |

InChI=1S/C3H8N4O5/c4-5-1-3(2-8,6(9)10)7(11)12/h5,8H,1-2,4H2 |

InChI Key |

ZJNYLRPFDSEANA-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)([N+](=O)[O-])[N+](=O)[O-])NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-2,2-dinitropropan-1-ol typically involves the reaction of hydrazine with 2,2-dinitropropan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include methanol and ethanol, and the reaction is often conducted at room temperature to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-2,2-dinitropropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

3-Hydrazinyl-2,2-dinitropropan-1-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-2,2-dinitropropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The nitro groups can participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 3-Hydrazinyl-2,2-dinitropropan-1-ol but differ in substituents, stability, and reactivity:

Key Observations:

- Nitro vs. Alkyl Substituents: The nitro groups in this compound contribute to its instability, as seen in the retro-Henry decomposition of 2,2-dinitropropan-1-ol (Figure S5, ). In contrast, dimethyl or diethyl substituents (e.g., in C₅H₁₄ClN₃O or C₈H₁₉NO) enhance steric protection and stability .

- Hydrazinyl Group Reactivity: The hydrazinyl moiety increases nucleophilic character, making the compound prone to salt formation (e.g., hydrochloride in ) or condensation reactions. This contrasts with methylamino or diethylamino groups, which exhibit lower reactivity .

- Aromatic vs. Aliphatic Backbones: Thiophene-substituted analogs (e.g., C₈H₁₁NOS) show improved solubility in organic solvents due to aromatic interactions, whereas nitro derivatives are more polar and hygroscopic .

Stability and Decomposition Pathways

This compound is highly sensitive to thermal and hydrolytic degradation. Evidence from BDNPA/F aging studies (Figure S7, ) reveals that nitro-alcohols like 2,2-dinitropropan-1-ol decompose via retro-Henry reactions, releasing formaldehyde and nitrous acid. The hydrazinyl group may exacerbate this instability by introducing additional reactive sites for oxidation or hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.